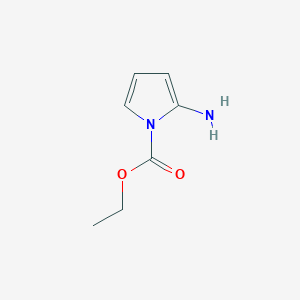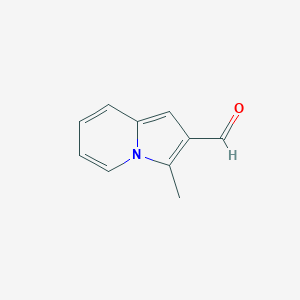
3-Methylindolizine-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methylindolizine-2-carbaldehyde is a nitrogen-containing heterocyclic compound It belongs to the indolizine family, which is known for its significant biological and chemical properties The indolizine core is a bicyclic structure consisting of a pyrrole ring fused to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylindolizine-2-carbaldehyde can be achieved through several methods. One common approach involves the cyclization of pyridine derivatives. For instance, the reaction of 2-pyridylacetate with benzophenones in the presence of iodine catalyst followed by aldol condensation can yield indolizine derivatives . Another method includes the reaction of substituted 2-chloropyridinium bromides with 2-amino-1,1,3-tricyanopropene in the presence of triethylamine, leading to the formation of indolizines .
Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of transition metal-catalyzed reactions and oxidative coupling methods are common in industrial settings due to their efficiency and cost-effectiveness .
化学反応の分析
Types of Reactions: 3-Methylindolizine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indolizine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 3-Methylindolizine-2-carboxylic acid .
科学的研究の応用
3-Methylindolizine-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of organic fluorescent molecules for material applications.
作用機序
The mechanism of action of 3-Methylindolizine-2-carbaldehyde involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity. For instance, indolizine derivatives have been shown to inhibit DNA topoisomerase I, an enzyme crucial for DNA replication . This inhibition can lead to the disruption of cancer cell proliferation.
類似化合物との比較
Indole-3-carbaldehyde: Another nitrogen-containing heterocycle with similar biological activities.
2-Methylindole: Shares structural similarities but differs in its chemical reactivity and applications.
Indolizine-1-carboxylate: A derivative with distinct properties and uses in organic synthesis.
Uniqueness: 3-Methylindolizine-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
分子式 |
C10H9NO |
|---|---|
分子量 |
159.18 g/mol |
IUPAC名 |
3-methylindolizine-2-carbaldehyde |
InChI |
InChI=1S/C10H9NO/c1-8-9(7-12)6-10-4-2-3-5-11(8)10/h2-7H,1H3 |
InChIキー |
JUVDYYXSCRJQJW-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C2N1C=CC=C2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


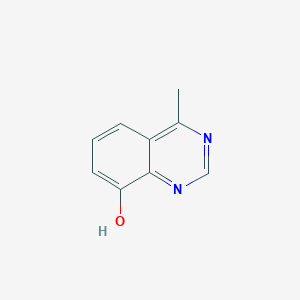
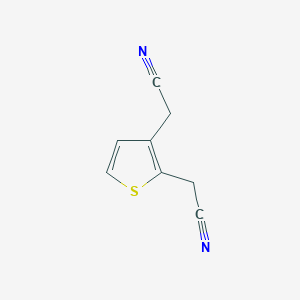
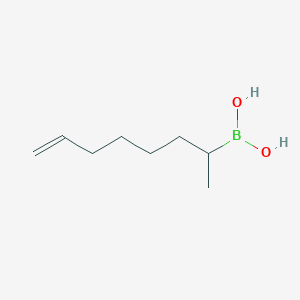
![2,7,7-Trimethyl-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine](/img/structure/B11920490.png)
![7-methyl-1H,2H,3H-pyrido[3,4-b][1,4]oxazine](/img/structure/B11920494.png)
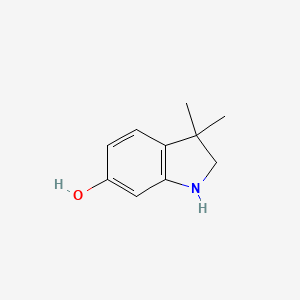
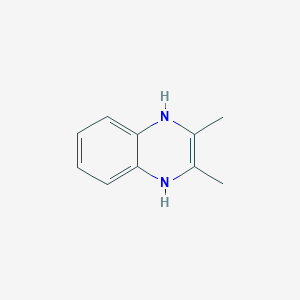
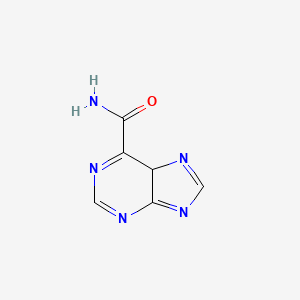
![Spiro[3.6]decan-1-one](/img/structure/B11920527.png)
![4,6-Difluoropyrazolo[1,5-A]pyridine](/img/structure/B11920535.png)
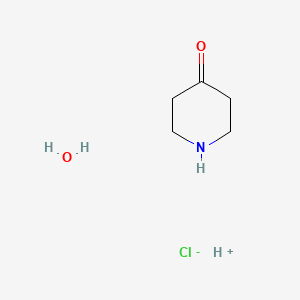
![3-Amino-2,3-dihydrobenzo[d]isoxazole-6-carbonitrile](/img/structure/B11920542.png)
